N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group, a morpholinyl group, and a pyridazinone moiety. Its unique structure makes it a potential candidate for various applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of polar solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods focus on minimizing the formation of by-products and maximizing the overall yield through process optimization and quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazinone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: A simpler analog with analgesic properties.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Known for its analgesic activity.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Exhibits good analgesic activity.
Uniqueness
N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C17H20N4O3S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C17H20N4O3S/c1-25-14-4-2-3-13(11-14)18-16(22)12-21-17(23)6-5-15(19-21)20-7-9-24-10-8-20/h2-6,11H,7-10,12H2,1H3,(H,18,22) |
InChI Key |
ZMJVBSRDRSESQX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3 |
Origin of Product |
United States |
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